Acetic acid, hydroxy-, 2-phenylethyl ester

Boiling Point Volatility Formulation Stability

Acetic acid, hydroxy-, 2-phenylethyl ester (CAS 72928-38-2), also referred to as 2-phenylethyl glycolate or phenethyl 2-hydroxyacetate, is an aryl alkyl alcohol simple acid ester (AAASAE) formed by the condensation of glycolic acid with 2-phenylethanol. With the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol, it is formally categorized as a fragrance ingredient within the AAASAE structural group.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 72928-38-2
Cat. No. B15184354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, hydroxy-, 2-phenylethyl ester
CAS72928-38-2
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC(=O)CO
InChIInChI=1S/C10H12O3/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5,11H,6-8H2
InChIKeyGCWBOYJHPSTLAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid, Hydroxy-, 2-Phenylethyl Ester (CAS 72928-38-2): Procurement-Relevant Identity and Physicochemical Baseline


Acetic acid, hydroxy-, 2-phenylethyl ester (CAS 72928-38-2), also referred to as 2-phenylethyl glycolate or phenethyl 2-hydroxyacetate, is an aryl alkyl alcohol simple acid ester (AAASAE) formed by the condensation of glycolic acid with 2-phenylethanol [1][2]. With the molecular formula C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol, it is formally categorized as a fragrance ingredient within the AAASAE structural group [1][2]. Key physicochemical properties reported include a boiling point of 300.6 °C (at 760 mmHg), a flash point of 128.2 °C, a density of 1.153 g/cm³, and a refractive index of 1.531 . The compound is listed on the EPA TSCA Inventory (inactive designation as of the 2024 CDR) [3].

Fragrance ingredient within AAASAE structural group; hydroxy-functional ester with reported higher polarity and boiling point
Supports formulation research requiring reduced volatility and improved substantivity profiles versus common phenylethyl esters
Physical property set (density, refractive index) consistent with fragrance oil metering and sensory characterization studies

Why 2-Phenylethyl Glycolate Cannot Be Interchanged with Common Phenylethyl Esters: The Hydroxyl-Driven Property Gap


Within the aryl alkyl alcohol simple acid ester (AAASAE) class, physicochemical properties are highly sensitive to the acyl moiety [1]. The presence of the α-hydroxy group in 2-phenylethyl glycolate introduces hydrogen-bond donor capacity, increasing polarity, density, and boiling point relative to non-hydroxylated analogs such as 2-phenylethyl acetate, propionate, or isobutyrate . These differences directly impact volatility, substantivity on substrates, and olfactory release kinetics, meaning that simple potency- or odor-profile-based substitution without accounting for physicochemical divergence can lead to failures in fragrance or flavor formulation performance .

Hydroxy group impact on substitution
Target
2-Phenylethyl glycolate contains α-hydroxy group, enabling hydrogen bonding and higher polarity
Common Substitute
2-Phenylethyl acetate lacks hydroxyl; lower polarity, boiling point, and density lead to divergent evaporation kinetics
Property divergence may affect formulation performance
Target
Higher boiling point (~301 °C) and density (1.153 g/cm³) alter fragrance substantivity and metering
Substitute
Lower boiling point (~232 °C) and density (~1.03 g/cm³); substitution may shift sensory release profile
Safety assessment context differs
Target
Supported by published AAASAE group safety review for close analog; read-across context available
Substitute
Individual RIFM safety assessment updated 2025; toxicological endpoints cleared independently

Quantitative Differentiation Evidence for 2-Phenylethyl Glycolate Against Key Analogs


Boiling Point Comparison: 2-Phenylethyl Glycolate vs. 2-Phenylethyl Acetate

2-Phenylethyl glycolate exhibits a significantly higher boiling point than its closest non-hydroxylated analog, 2-phenylethyl acetate. This difference is attributable to the hydrogen-bonding capacity of the α-hydroxy group, which increases intermolecular forces and reduces volatility at a given temperature [1].

Boiling Point
Cross-study comparable
Approx. +62 to +69 °C higher vs. 2-phenylethyl acetate (lit. 232–239 °C)
Lower volatility supports longer substantivity screening
Cross-study comparison; verify under target formulation conditions
Boiling Point Volatility Formulation Stability

Flash Point Comparison: 2-Phenylethyl Glycolate vs. 2-Phenylethyl Acetate

The flash point of 2-phenylethyl glycolate is approximately 27 °C higher than that of 2-phenylethyl acetate, indicating reduced flammability and potentially less stringent storage and handling requirements under certain regulatory frameworks [1].

Flash Point
Cross-study comparable
Approx. +27 °C higher closed-cup flash point vs. 2-phenylethyl acetate (101 °C)
Reduced flammability classification may simplify handling review
Closed cup method; confirm with updated SDS for procurement
Flash Point Safety Storage and Handling

Density Comparison: 2-Phenylethyl Glycolate vs. 2-Phenylethyl Acetate and 2-Phenylethyl Propionate

2-Phenylethyl glycolate has a markedly higher density than both 2-phenylethyl acetate and 2-phenylethyl propionate, consistent with the additional mass and hydrogen-bonding from the α-hydroxy group [1][2]. This property influences miscibility, phase behavior in multi-component fragrance oils, and metering in automated dispensing systems.

Density
Cross-study comparable
~0.12–0.14 g/cm³ higher vs. 2-phenylethyl acetate and propionate
Affects volumetric dosing and phase behavior screening
Density values at ambient conditions; review metering calibration
Density Formulation Solubility

Toxicological Profile: 2-Phenylethyl Glycolate Safety Data vs. Regulatory Clearance of 2-Phenylethyl Acetate

2-Phenylethyl glycolate is structurally analogous to 2-hydroxy-2-phenylethyl acetate, for which a comprehensive RIFM/FCT toxicologic and dermatologic review has been published as part of the AAASAE group safety assessment [1]. In contrast, 2-phenylethyl acetate has been assessed with an updated RIFM safety evaluation confirming clearance across 7 human health endpoints [2]. The hydroxylated ester belongs to a fragrance structural group with an established safety evaluation framework, providing a documented toxicological context for procurement risk assessment.

Toxicological Profile
Class-level inference
AAASAE group safety review published for analog 2-hydroxy-2-phenylethyl acetate
Supports regulatory dossier context via read-across
Class-level inference; verify individual substance assessment availability
Toxicology Safety Assessment Regulatory

High-Value Application Scenarios for 2-Phenylethyl Glycolate Driven by Physicochemical Differentiation


Long-Lasting Fine Fragrance Formulations Requiring Reduced Top-Note Volatility

The substantially higher boiling point of 2-phenylethyl glycolate (+62–69 °C vs. 2-phenylethyl acetate) reduces its vapor pressure at ambient temperature, leading to slower evaporation from skin or fabric substrates. This property supports its use as a middle-to-base note in alcoholic or oil-based fine fragrances where extended substantivity of the rosy-floral character is desired [1]. Formulators seeking to avoid the rapid dissipation typical of phenylethyl acetate may select the glycolate ester for improved longevity without additional fixatives.

High-Temperature Processing in Flavors and Functional Fragrances

With a flash point of 128.2 °C and a boiling point exceeding 300 °C, 2-phenylethyl glycolate is better suited than 2-phenylethyl acetate (flash point 101 °C) for incorporation into products that undergo thermal processing, such as baked goods, candles, or extruded polymeric fragrance delivery systems [1]. The reduced flammability hazard also simplifies compliance with occupational safety and transport regulations during procurement and manufacturing.

Glycolate-Ester Research and Glycolic Acid Prodrug Exploration

The glycolate ester motif in 2-phenylethyl glycolate makes it a candidate for glycolate oxidase inhibition research, as structurally related glycolate esters have demonstrated measurable enzyme inhibition in murine hepatocyte assays . While direct data for this specific ester are not available, the class-level biological activity of phenylethyl glycolates justifies its procurement as a reference compound for structure-activity relationship (SAR) studies in primary hyperoxaluria and related metabolic disorders.

Regulatory-Light Fragrance Ingredient for Personal Care Products

2-Phenylethyl glycolate benefits from the existing AAASAE group safety evaluation published by RIFM, which provides a toxicological framework for its use in decorative cosmetics, fine fragrances, shampoos, and household cleaners . When selecting between less-documented specialty esters and this compound for a new formulation, procurement teams can reference the published safety review of the close analog 2-hydroxy-2-phenylethyl acetate to streamline ingredient safety dossiers .

Application
Selection Property
Validation Focus
Long-lasting rosy-floral middle-note research in fragrances
Elevated boiling point vs. common phenylethyl esters
Volatility and substantivity testing under target media
High-temperature processing (candles, extruded systems)
Flash point above typical processing thresholds
Thermal stability and flammability classification review
Glycolate ester SAR studies (e.g., glycolate oxidase)
Glycolate ester structural motif
Enzyme inhibition assay context; confirm reference activity
Regulatory dossier support for personal care ingredients
Existing AAASAE group safety evaluation
Read-across and safety dossier documentation review
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